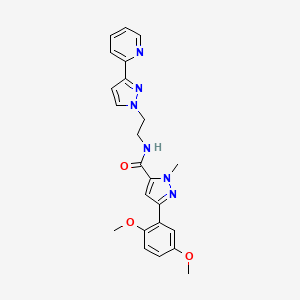

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-28-21(15-20(26-28)17-14-16(31-2)7-8-22(17)32-3)23(30)25-11-13-29-12-9-19(27-29)18-6-4-5-10-24-18/h4-10,12,14-15H,11,13H2,1-3H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGODFUXXFEMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, halogenated intermediates, and catalytic systems for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents include halogenated intermediates, organolithium reagents, and catalytic systems for coupling reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anti-cancer agents. The compound has shown efficacy against various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxic potential.

Anti-Inflammatory Properties

The compound's structural features suggest it may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation:

| Compound | IC50 on COX-1 (nM) | IC50 on COX-2 (nM) | Reference |

|---|---|---|---|

| Example A | 0.1664 | 0.0370 | |

| Example B | 0.2272 | 0.0469 |

While specific data for the compound may not be available, its classification within pyrazole derivatives suggests similar potential.

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study conducted by Bouabdallah et al. explored various pyrazole derivatives against Hep-2 and P815 cancer cell lines, demonstrating significant cytotoxic effects with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This underscores the broader applicability of pyrazole compounds in oncological research.

Case Study 2: Inhibition of Inflammatory Pathways

Research has indicated that certain pyrazole derivatives can effectively reduce edema and inflammation through COX inhibition mechanisms . The specific interactions at the molecular level provide insights into how such compounds can be developed into therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 2,5-dimethoxyphenyl group distinguishes it from analogs in the evidence. For example:

- Compound 3a (): Substituted with phenyl and cyano groups, yielding a lower molecular weight (403.1 g/mol) and melting point (133–135°C) compared to the target compound’s likely higher lipophilicity from methoxy groups.

- Compound 3b (): Incorporates a 4-chlorophenyl group, increasing molecular weight (437.1 g/mol) and melting point (171–172°C) due to enhanced intermolecular halogen bonding.

- Compound 3d (): Features a 4-fluorophenyl group, reducing electron density compared to methoxy substituents, which may alter binding affinity in biological systems .

Table 1: Substituent Impact on Key Properties

| Compound | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target Compound | 2,5-Dimethoxyphenyl, pyridinyl | ~450 (estimated) | Not reported | — |

| 3a | Phenyl, cyano | 403.1 | 133–135 | 68 |

| 3b | 4-Chlorophenyl | 437.1 | 171–172 | 68 |

| 3d | 4-Fluorophenyl | 421.0 | 181–183 | 71 |

Methoxy vs. Halogen Substituents

Chloro and fluoro substituents increase lipophilicity but may introduce metabolic stability challenges .

Biological Activity

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide, identified by its CAS number 1421504-55-3, is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 432.5 g/mol. The compound features a pyrazole core, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N6O3 |

| Molecular Weight | 432.5 g/mol |

| CAS Number | 1421504-55-3 |

The biological activity of this compound can be attributed to its interaction with various molecular targets. Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in cancer cells by disrupting their ability to replicate DNA and synthesize nucleotides .

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antitumor properties. For instance, derivatives similar to the compound have demonstrated efficacy against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

There is evidence suggesting that pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure may facilitate interactions with bacterial enzymes or receptors, leading to inhibition of bacterial growth .

Anti-inflammatory Effects

Compounds with similar structural features have also been evaluated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Case Studies

- Antitumor Efficacy : A study conducted on a series of pyrazole derivatives showed that modifications at the pyridine and pyrazole positions enhanced their cytotoxic effects against tumor cells. The compound was tested in vitro against various cancer lines, revealing IC50 values in the low micromolar range, indicating potent activity .

- Antimicrobial Testing : Another study assessed the antimicrobial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Purification :

- Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.

- Final purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the 2,5-dimethoxyphenyl group appear as distinct singlets (δ 3.8–4.0 ppm for OCH₃) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (pyrazole C=N) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .

- HPLC : Purity >95% confirmed using a reverse-phase C18 column with UV detection at 254 nm .

Basic: What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with structural analogs:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Kinase Inhibition : Screening against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .

- Anti-inflammatory Potential : COX-2 inhibition assay via ELISA .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) and triplicate measurements for statistical validity .

Advanced: How can computational methods optimize synthetic yield and reaction conditions?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for cyclization steps to optimize temperature .

- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. ICReDD’s workflow integrates experimental data with computational predictions to narrow conditions .

- DoE (Design of Experiments) : Apply factorial design to variables (e.g., temperature, molar ratios) for maximizing yield .

Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?

Q. Methodology :

- Perform comparative SAR studies using analogs with systematic substituent changes.

- Validate hypotheses via molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .

Advanced: What strategies isolate and characterize stereoisomers or regioisomers formed during synthesis?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers .

- Dynamic NMR : Monitor isomerization in solution at variable temperatures (e.g., 25–60°C) to assess kinetic stability .

- X-ray Crystallography : Resolve absolute configuration of crystalline isomers .

Advanced: How can stability under physiological conditions be evaluated for drug development?

- pH Stability : Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

- Light/Thermal Stability : Expose to UV light (254 nm) and 40°C for 48h. Detect photodegradants via LC-MS .

Advanced: What in silico tools predict binding interactions with biological targets?

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with kinases or GPCRs. Focus on π-π stacking (pyridine ring) and hydrogen bonds (carboxamide) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (e.g., GROMACS) to assess conformational changes .

- Binding Free Energy : Calculate ΔG using MM-PBSA/GBSA to rank compound affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.